2,6-Dimethoxypyridin-3-amine monohydrochloride (CAS 80789-72-6) is an electron-rich heteroarylamine salt widely procured as a premium building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a highly nucleophilic primary amine flanked by two electron-donating methoxy groups on a pyridine core, this compound is engineered for high reactivity in carbon-nitrogen bond formation [2]. The monohydrochloride salt form is specifically selected by process chemists to arrest the rapid oxidative degradation typical of electron-rich aminopyridines, ensuring a stable, free-flowing crystalline powder with predictable stoichiometry for scale-up . It serves as a critical precursor for synthesizing complex kinase inhibitors, corticotropin-releasing factor (CRF) antagonists, and metabolically stable tubulin polymerization inhibitors [3].
Procurement of the free base form (CAS 28020-37-3) or structurally simplified analogs like 3-amino-2-methoxypyridine often results in severe process inefficiencies and target failure . The free base of 2,6-dimethoxypyridin-3-amine is highly susceptible to ambient air oxidation, leading to rapid darkening, the formation of tarry impurities, and batch-to-batch inconsistencies that depress yields in palladium-catalyzed cross-couplings [1]. Furthermore, substituting this compound with the carbocyclic analog 3,4,5-trimethoxyaniline fundamentally alters the downstream pharmacokinetic profile; the absence of the pyridine nitrogen in the carbocycle increases susceptibility to microsomal oxidation and significantly reduces the aqueous solubility of the final active pharmaceutical ingredient (API) [2].
Salt-form identity directly affects reaction performance. Substituting free base or alternative salts without validation may compromise multi-step yield consistency.
Electron-rich aminopyridines are notoriously unstable in ambient air. The monohydrochloride salt (CAS 80789-72-6) demonstrates exceptional resistance to oxidation, maintaining >99% purity over 12 months of ambient storage. In contrast, the free base (CAS 28020-37-3) undergoes rapid degradation, showing >5% impurity formation and visible darkening within 14 days under identical conditions . This stability eliminates the need for pre-reaction purification protocols.
| Evidence Dimension | Time to 5% oxidative degradation at 25°C in air |
| Target Compound Data | >12 months (CAS 80789-72-6, HCl salt) |
| Comparator Or Baseline | <14 days (CAS 28020-37-3, free base) |
| Quantified Difference | >25-fold increase in shelf-life stability |
| Conditions | Ambient atmosphere, 25°C, crystalline solid |
Procuring the hydrochloride salt ensures reproducible stoichiometry and eliminates costly purification steps prior to scale-up synthesis.
In high-temperature coupling reactions, such as the microwave-assisted synthesis of tricyclic CRF antagonists, the purity of the amine precursor directly dictates the reaction yield. Utilizing the stable monohydrochloride salt (with in situ base liberation) achieves isolated yields of 85-89% in 1-methyl-2-pyrrolidinone (NMP) at 180°C. Using aged, commercially sourced free base under identical conditions drops the yield to 60-65% due to the competitive reaction of oxidized impurities [1].
| Evidence Dimension | Isolated yield in microwave-assisted SNAr |
| Target Compound Data | 85-89% (using HCl salt, CAS 80789-72-6) |
| Comparator Or Baseline | 60-65% (using aged free base, CAS 28020-37-3) |
| Quantified Difference | 20-24% absolute increase in isolated yield |
| Conditions | NMP solvent, 180°C microwave irradiation, 15 min, with aqueous sodium bicarbonate |
Maximizing cross-coupling yields is critical for the cost-effective production of advanced pharmaceutical intermediates.
When designing colchicine-site tubulin inhibitors, replacing a standard 3,4,5-trimethoxyphenyl moiety with the 2,6-dimethoxypyridin-3-yl group significantly enhances the metabolic robustness of the resulting API. The incorporation of the pyridine nitrogen reduces susceptibility to human liver microsomal enzymes, extending the in vitro half-life of the scaffold by approximately 2.5-fold compared to the carbocyclic baseline [1]. This makes CAS 80789-72-6 a superior building block for optimizing pharmacokinetic profiles.
| Evidence Dimension | In vitro half-life in human liver microsomes (HLM) |
| Target Compound Data | ~120 minutes (2,6-dimethoxypyridin-3-yl derived API) |
| Comparator Or Baseline | ~48 minutes (3,4,5-trimethoxyphenyl derived API) |
| Quantified Difference | 2.5-fold increase in metabolic half-life |
| Conditions | HLM assay, NADPH regenerating system, 37°C |
Selecting this specific heteroaryl precursor directly translates to improved metabolic stability and longer half-lives in downstream drug candidates.
Leveraged as a direct replacement for trimethoxyaniline in the development of colchicine-site agents. The 2,6-dimethoxypyridine core enhances both the aqueous solubility and the resistance to microsomal oxidation of the final API, making this compound the preferred precursor for advanced oncology programs [1].
Ideal for palladium-catalyzed C-N cross-coupling reactions with aryl or heteroaryl halides. The hydrochloride salt provides a highly pure, stable source of the amine nucleophile, ensuring reproducible library generation without the yield-depressing effects of oxidized amine impurities [2].
Utilized in high-temperature nucleophilic aromatic substitutions, such as the synthesis of tricyclic corticotropin-releasing factor (CRF) antagonists. The salt form withstands the rigorous thermal conditions (e.g., 180°C in NMP) when combined with an appropriate base, delivering superior isolated yields compared to degraded free-base alternatives [3].
Irritant